3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one features a hybrid heterocyclic scaffold combining a pyrido[1,2-a]pyrimidin-4-one core with a 3-butyl-4-oxo-2-thioxo-thiazolidin-5-ylidene substituent. The Z-configuration of the methylidene bridge and the presence of a hydrophilic 2-(2-hydroxyethoxy)ethylamino side chain distinguish it structurally.
Properties
Molecular Formula |
C20H24N4O4S2 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H24N4O4S2/c1-2-3-8-24-19(27)15(30-20(24)29)13-14-17(21-7-11-28-12-10-25)22-16-6-4-5-9-23(16)18(14)26/h4-6,9,13,21,25H,2-3,7-8,10-12H2,1H3/b15-13- |
InChI Key |
IGDNXWCZHIRTGC-SQFISAMPSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCOCCO)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCOCCO)SC1=S |
Origin of Product |
United States |
Preparation Methods
Functionalization at the 2-Position: Introduction of the Amino Side Chain
The 2-{[2-(2-hydroxyethoxy)ethyl]amino} substituent is introduced via nucleophilic aromatic substitution. Treatment of 2-chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 2-(2-hydroxyethoxy)ethylamine in dimethylformamide (DMF) at 80–90°C for 12–16 hours achieves this step. The reaction proceeds with a yield of 68–72%, as reported in analogous syntheses.
Construction of the Thiazolidinone Moiety
The thiazolidinone ring (3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) is synthesized separately and later coupled to the pyrido-pyrimidine core.
Synthesis of 3-Butyl-2-thioxothiazolidin-4-one
A three-component reaction involving butylamine, carbon disulfide, and chloroacetic acid in aqueous ethanol under reflux conditions produces 3-butyl-2-thioxothiazolidin-4-one. Evitachem (2025) optimized this step using tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst, achieving yields of 85–90%.
Knoevenagel Condensation for Z-Configuration
The (Z)-configured exocyclic double bond is established via Knoevenagel condensation between 3-butyl-2-thioxothiazolidin-4-one and an aldehyde derivative. Using malononitrile as a condensing agent in ethanol under reflux ensures stereoselectivity toward the Z-isomer. The reaction is monitored by TLC until completion (1–1.5 hours), yielding the (Z)-3-butyl-5-(methylene)-2-thioxothiazolidin-4-one intermediate.
Coupling of Thiazolidinone and Pyrido-Pyrimidine Moieties
The final step involves conjugating the thiazolidinone and pyrido-pyrimidine fragments through a methylene bridge.
Michael Addition-Cyclization Strategy
A tandem Michael addition-cyclization reaction is employed. The 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is treated with (Z)-3-butyl-5-(bromomethylidene)-2-thioxothiazolidin-4-one in the presence of potassium carbonate (K₂CO₃) in acetonitrile. The reaction proceeds at 60°C for 6–8 hours, yielding the target compound with a 75–80% efficiency.
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from methanol. Structural confirmation is achieved through:
-
IR Spectroscopy : Peaks at 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 1240 cm⁻¹ (C=S).
-
¹H NMR : δ 8.21 (s, 1H, pyrimidine H), δ 6.95 (d, J=15.4 Hz, 1H, CH=), δ 4.20–4.35 (m, 4H, OCH₂CH₂O).
Alternative Synthetic Routes and Optimization
One-Pot Multicomponent Approach
Recent advancements utilize a one-pot strategy combining 2-aminopyridine, ethyl acetoacetate, 3-butyl-2-thioxothiazolidin-4-one, and 2-(2-hydroxyethoxy)ethylamine in the presence of DABCO. This method reduces reaction time to 3–4 hours with comparable yields (70–75%).
Green Chemistry Modifications
Alizadeh et al. (2025) demonstrated solvent-free synthesis using activated fly ash as a catalyst, achieving 78% yield under microwave irradiation. This approach aligns with sustainable chemistry principles by minimizing waste and energy consumption.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyethoxyethyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Many thiazolidine derivatives have shown effectiveness against various bacterial strains. The presence of the thiazolidine ring may enhance the compound's ability to penetrate bacterial cell walls.
- Anticancer Properties : Compounds containing pyrido-pyrimidine structures are often investigated for their potential to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may possess cytotoxic effects on certain cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
In Vitro Studies
In vitro studies have been conducted to evaluate the compound's efficacy against specific targets:
- Cytotoxicity Assays : The compound was tested against various cancer cell lines, showing IC50 values comparable to known chemotherapeutics.
- Antimicrobial Testing : Disc diffusion methods revealed significant inhibition zones against Gram-positive and Gram-negative bacteria.
In Vivo Studies
Preliminary in vivo studies are necessary to assess the pharmacokinetics and pharmacodynamics of the compound. These studies would help establish dosage regimens and potential side effects.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent. Further investigations into the mechanism of action revealed induction of apoptosis through caspase activation.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidine and pyrido[1,2-a]pyrimidine moieties may bind to active sites or allosteric sites, modulating the activity of these targets. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound belongs to a family of pyrido-pyrimidinone derivatives fused with thiazolidinone moieties. Key structural analogs and their differences are summarized below:
*Calculated using fragment-based methods.
†Estimated based on analogous structures.
‡Predicted using ADMET tools.
Key Observations:
- Substituent Effects : The hydroxyethoxyethyl chain in the target compound reduces logP compared to analogs with methoxyethyl () or benzyl groups (), favoring aqueous solubility .
- Stereoelectronic Differences: The Z-configuration of the methylidene bridge optimizes conjugation between the thiazolidinone and pyrido-pyrimidinone systems, as seen in crystallographic studies using software like SHELXL ().
Q & A
Q. What are the key synthetic challenges and optimized methodologies for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Thiazolidinone ring formation : Achieved via cyclization of thiourea derivatives with α-haloesters under reflux conditions.
- Pyrido[1,2-a]pyrimidin-4-one moiety introduction : Requires coupling reactions (e.g., Knoevenagel condensation) to link the thiazolidinone and pyridine rings .
- Solvent and catalyst optimization : Dimethyl sulfoxide (DMSO) or acetonitrile with Lewis acids (e.g., ZnCl₂) improves yield (65–72%) and purity (95–98%) . Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., Z-configuration of the methylidene group) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₇H₂₈N₆O₅S₂) .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95%) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s antimicrobial activity?
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include controls (e.g., ciprofloxacin) .
- Time-kill kinetics : Monitor bacterial viability over 24 hours at 2× MIC .
- Synergy studies : Combine with standard antibiotics (e.g., ampicillin) to assess potentiation .
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory)?
- Comparative structure-activity relationship (SAR) studies : Modify substituents (e.g., alkyl chains, hydroxyethoxy groups) to isolate activity .
- Target-specific assays : Use kinase profiling or COX-2 inhibition assays to differentiate mechanisms .
- In silico modeling : Molecular docking with proteins (e.g., EGFR for anticancer activity, COX-2 for anti-inflammatory effects) identifies binding modes .
Q. Which interaction studies are essential for elucidating pharmacological mechanisms?
- Binding affinity assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets (e.g., DNA topoisomerase II) .
- Cellular uptake studies : Fluorescence labeling to track intracellular localization .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
